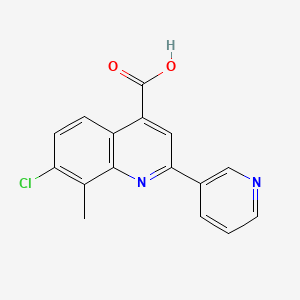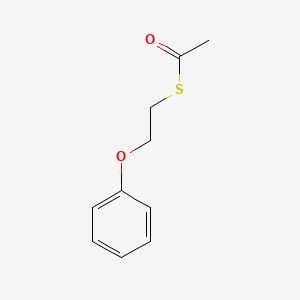![molecular formula C26H46O2 B1608539 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene CAS No. 224317-93-5](/img/structure/B1608539.png)
1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene
Overview
Description
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene is an organic compound with the molecular formula C26H46O2 and a molecular weight of 390.64 g/mol . This compound is characterized by its two 3’,7’-dimethyloctyl groups attached to a benzene ring through ether linkages. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,7-dimethyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biological membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Research into drug delivery systems and pharmaceutical formulations often utilizes this compound for its solubility and stability properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar compounds to 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene include:
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]naphthalene
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]anthracene
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]phenanthrene
These compounds share similar structural features but differ in their aromatic cores, leading to variations in their chemical and physical properties. The uniqueness of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene lies in its specific balance of hydrophobic and hydrophilic characteristics, making it particularly useful in applications requiring amphiphilic molecules .
Properties
IUPAC Name |
1,4-bis(3,7-dimethyloctoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-21(2)9-7-11-23(5)17-19-27-25-13-15-26(16-14-25)28-20-18-24(6)12-8-10-22(3)4/h13-16,21-24H,7-12,17-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVZLQGEJXWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)OCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393802 | |
| Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224317-93-5 | |
| Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B1608458.png)
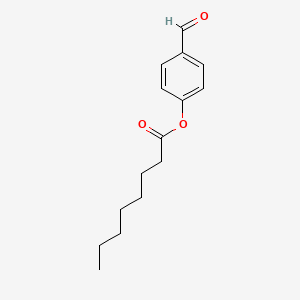

![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)

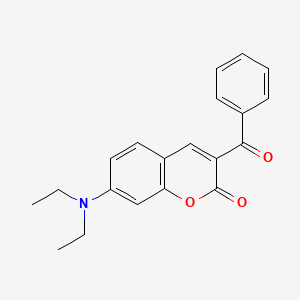


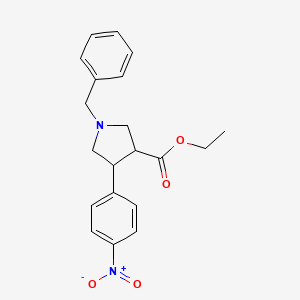
![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)


